molecular formula C38H48O12 B1674056 (6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

Cat. No.: B1674056
M. Wt: 696.8 g/mol
InChI Key: ZOTNYZYRJOAANS-OIAIRNFISA-N
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Description

L-735021 is a synthetic organic compound known for its role as an inhibitor of squalene synthase. This enzyme is crucial in the biosynthesis of sterols, including cholesterol. The compound has the chemical formula C₃₈H₄₈O₁₂ and a molecular weight of 696.79 g/mol .

Preparation Methods

The synthesis of L-735021 involves multiple steps, including the formation of a bicyclic core structure and the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity .

Chemical Reactions Analysis

L-735021 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in L-735021.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

L-735021 has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving squalene synthase inhibitors.

    Biology: The compound is utilized in research to understand the role of squalene synthase in cellular processes.

    Medicine: L-735021 is investigated for its potential therapeutic applications in treating diseases related to cholesterol metabolism.

    Industry: The compound is used in the development of new drugs targeting cholesterol biosynthesis.

Mechanism of Action

L-735021 exerts its effects by inhibiting squalene synthase, an enzyme involved in the conversion of farnesyl pyrophosphate to squalene. This inhibition disrupts the biosynthesis of sterols, including cholesterol. The molecular target of L-735021 is the enzyme squalene synthase, and the pathway involved is the lanosterol biosynthesis pathway .

Comparison with Similar Compounds

L-735021 is unique in its specific inhibition of squalene synthase. Similar compounds include:

Properties

Molecular Formula

C38H48O12

Molecular Weight

696.8 g/mol

IUPAC Name

(6R,7R)-4,7-dihydroxy-1-(5-methyl-6-phenylhexyl)-6-[(E)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C38H48O12/c1-25(16-13-21-27-17-5-3-6-18-27)14-9-10-22-29(39)48-31-30(40)36(23-12-11-15-26(2)24-28-19-7-4-8-20-28)49-32(33(41)42)37(47,34(43)44)38(31,50-36)35(45)46/h3-9,14,17-20,25-26,30-32,40,47H,10-13,15-16,21-24H2,1-2H3,(H,41,42)(H,43,44)(H,45,46)/b14-9+/t25?,26?,30-,31-,32?,36?,37?,38?/m1/s1

InChI Key

ZOTNYZYRJOAANS-OIAIRNFISA-N

Isomeric SMILES

CC(CCCCC12[C@@H]([C@H](C(O1)(C(C(O2)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CC/C=C/C(C)CCCC3=CC=CC=C3)O)CC4=CC=CC=C4

SMILES

CC(CCCCC12C(C(C(O1)(C(C(O2)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCC=CC(C)CCCC3=CC=CC=C3)O)CC4=CC=CC=C4

Canonical SMILES

CC(CCCCC12C(C(C(O1)(C(C(O2)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCC=CC(C)CCCC3=CC=CC=C3)O)CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-735021;  L 735021;  L735021.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
Reactant of Route 2
(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
Reactant of Route 3
(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
Reactant of Route 5
(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
Reactant of Route 6
(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

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